Fadrozole

Overview

Description

Fadrozole is a selective, nonsteroidal aromatase inhibitor, primarily used in the treatment of estrogen-dependent diseases such as breast cancer. It is known for its high specificity and potency in inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens .

Mechanism of Action

Target of Action

Fadrozole primarily targets the enzyme aromatase . Aromatase is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens . By inhibiting aromatase, this compound effectively reduces estrogen production .

Mode of Action

This compound is a nonsteroidal aromatase inhibitor . It binds to the aromatase enzyme and inhibits its activity, thereby preventing the conversion of androgens to estrogens . This results in a decrease in estrogen levels, which can be beneficial in conditions where estrogen plays a detrimental role, such as estrogen-dependent breast cancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatase pathway . By inhibiting aromatase, this compound disrupts the conversion of androgens to estrogens, leading to a decrease in estrogen levels . This can have downstream effects on various processes that are regulated by estrogens, including the growth of certain types of breast cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in postmenopausal women . This compound hydrochloride was administered orally in doses ranging from 0.3 to 2.0 mg every 12 hours for 5 days . The study found that the pharmacokinetics of this compound were dose-proportional in the therapeutic dose range . Oral clearance of this compound was found to be related to total body weight .

Result of Action

The primary result of this compound’s action is a reduction in estrogen levels . This can lead to a decrease in the growth of estrogen-dependent breast cancer cells . This compound has been used in Japan for the treatment of breast cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s solubility and stability can be affected by the pH and temperature of the environment . Additionally, the presence of other substances, such as food or other drugs, can potentially interact with this compound and affect its action . .

Biochemical Analysis

Biochemical Properties

Fadrozole acts as an inhibitor of the enzyme Cytochrome P450 aromatase (CYP19), which is responsible for the conversion of C19 androgens to C18 estrogens . By inhibiting this enzyme, this compound effectively reduces the concentration of estrogens, such as β-estradiol (E2), in the body .

Cellular Effects

In cellular processes, this compound’s inhibition of aromatase leads to a decrease in estrogen levels, which can have significant effects on various types of cells. For instance, in female fathead minnows, this compound exposure led to a decrease in plasma E2 and vitellogenin concentrations . Vitellogenin is a yolk protein precursor produced in the liver of oviparous animals, and its production is stimulated by estrogens .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the aromatase enzyme. By binding to the active site of this enzyme, this compound prevents the conversion of androgens to estrogens . This results in a decrease in estrogen levels and an increase in androgen levels .

Temporal Effects in Laboratory Settings

In a short-term reproduction assay with fathead minnows, this compound exposure for 21 days led to a concentration-dependent reduction in fecundity . This suggests that the effects of this compound can change over time, potentially due to the compound’s stability and degradation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages. In broiler chickens, for example, a study found that this compound treatment led to female-to-male sex reversal . The study also found that the combination of this compound and recombinant human insulin-like growth factor I (rhIGF-I) could increase body weight in both sexes compared to individual injections .

Metabolic Pathways

This compound’s primary role in metabolic pathways involves the inhibition of the aromatase enzyme, thereby affecting the biosynthesis of estrogens from androgens . This can have downstream effects on metabolic flux and metabolite levels .

Transport and Distribution

Given its role as an aromatase inhibitor, it is likely that it interacts with the enzyme in tissues where aromatase is present, such as the brain and gonads .

Subcellular Localization

As an aromatase inhibitor, it is likely to be found in the endoplasmic reticulum, where the aromatase enzyme is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fadrozole can be synthesized through a multi-step process. One common method involves the reaction of 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile with various reagents under controlled conditions. The synthesis typically involves the use of solvents like dichloromethane and catalysts such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include crystallization steps to obtain this compound hydrochloride, which is a more stable form of the compound .

Chemical Reactions Analysis

Types of Reactions

Fadrozole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated products .

Scientific Research Applications

Fadrozole has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving aromatase inhibitors.

Biology: Employed in research on hormone regulation and endocrine disruption.

Medicine: Investigated for its potential in treating various estrogen-dependent conditions, including breast cancer.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Letrozole: Another nonsteroidal aromatase inhibitor with a similar mechanism of action.

Anastrozole: A potent aromatase inhibitor used in the treatment of breast cancer.

Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the aromatase enzyme.

Uniqueness of Fadrozole

This compound is unique due to its high specificity and potency as an aromatase inhibitor. It has been shown to be more effective in certain clinical settings compared to other similar compounds. Additionally, its nonsteroidal nature reduces the risk of side effects associated with steroidal inhibitors .

Biological Activity

Fadrozole is a non-steroidal aromatase inhibitor primarily used in the treatment of hormone-sensitive cancers, particularly breast cancer. Its biological activity extends beyond oncology, influencing various physiological processes across different species. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on reproductive systems, and implications in clinical and experimental settings.

This compound functions by inhibiting the aromatase enzyme (CYP19), which converts androgens into estrogens. By blocking this conversion, this compound effectively reduces estrogen levels in the body, which is particularly beneficial in conditions where estrogen promotes tumor growth.

In Mammals

- Breast Cancer Treatment : this compound has been studied as a second-line treatment for postmenopausal women with metastatic breast cancer. In one study, it demonstrated a response rate of 23% with manageable side effects such as hot flashes and nausea . The median survival time was reported to be 22.6 months .

- Precocious Puberty : In a clinical trial involving girls with precocious puberty due to McCune-Albright syndrome, this compound was administered to assess its efficacy in halting premature sexual development. Although some benefits were observed, including decreased frequency of menses and slowed linear growth, the overall benefit was limited .

- Granulosa Cell Activity : Research has shown that this compound significantly reduces estradiol production and telomerase activity in pig granulosa cells. Treatment led to decreased proliferation rates and aromatase expression in both small and large follicle-derived cells .

In Non-Mammalian Species

- Sex Reversal in Chickens : this compound has been utilized to induce sex reversal in embryonic chickens. Studies indicate that treatment leads to the development of testicular structures instead of ovaries, demonstrating its potent influence on gonadal differentiation .

- Aquaculture Applications : this compound's role in sex determination has been investigated in fish species such as common carp, where it affects sex ratios during critical developmental windows . In fathead minnows, exposure resulted in decreased fecundity and disrupted reproductive endocrinology, confirming its endocrine-disrupting potential .

Table 1: Summary of this compound's Effects in Different Studies

| Study Focus | Species | Key Findings |

|---|---|---|

| Breast Cancer Treatment | Humans | 23% response rate; median survival 22.6 months |

| Precocious Puberty | Girls | Limited overall benefit; some decrease in menses |

| Granulosa Cell Activity | Pigs | Decreased estradiol production; reduced telomerase activity |

| Sex Reversal | Chickens | Induced testicular development from ovarian structures |

| Reproductive Endocrinology | Fathead Minnows | Reduced fecundity; inhibition of aromatase activity |

Case Studies

- Breast Cancer Case Study : In a cohort of postmenopausal women treated with this compound, one patient showed complete response while others exhibited partial responses. Side effects were generally mild but included hot flashes and gastrointestinal discomfort.

- Aquaculture Case Study : A study on common carp demonstrated that administering this compound during critical growth periods significantly skewed sex ratios towards males, impacting breeding programs.

Properties

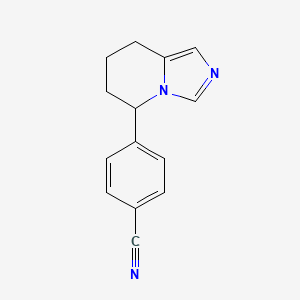

IUPAC Name |

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPFFLWZZBQMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102676-31-3 (mono-hydrochloride) | |

| Record name | Fadrozole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5034141 | |

| Record name | Fadrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-47-1 | |

| Record name | Fadrozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fadrozole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fadrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fadrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-5-yl}benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FADROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3988M64PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.